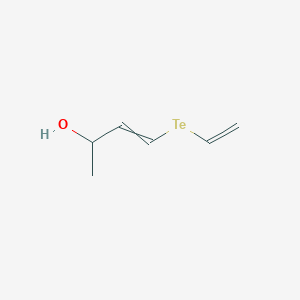
4-(Ethenyltellanyl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethenyltellanyl)but-3-en-2-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyltellanyl)but-3-en-2-ol typically involves the reaction of tellurium-containing reagents with butenol derivatives. One common method is the reaction of tellurium tetrachloride with 3-buten-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethenyltellanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction can produce tellurium hydrides.
Wissenschaftliche Forschungsanwendungen
4-(Ethenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 4-(Ethenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound may generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbut-3-en-2-ol: Similar structure but with a phenyl group instead of a tellurium atom.
3-Buten-2-ol: Lacks the tellurium atom, making it less reactive in certain chemical reactions.
4-(Methylthio)but-3-en-2-ol: Contains a sulfur atom instead of tellurium, leading to different chemical properties.
Uniqueness
4-(Ethenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity not observed in similar compounds with sulfur or carbon atoms.
Eigenschaften
CAS-Nummer |
85035-69-4 |
|---|---|
Molekularformel |
C6H10OTe |
Molekulargewicht |
225.7 g/mol |
IUPAC-Name |
4-ethenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C6H10OTe/c1-3-8-5-4-6(2)7/h3-7H,1H2,2H3 |
InChI-Schlüssel |
CVSBSJLEBLARQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C[Te]C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


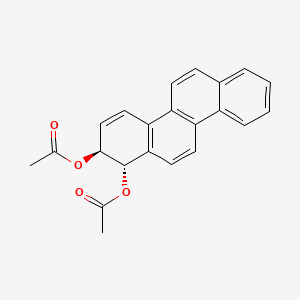
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
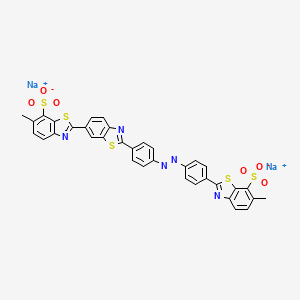
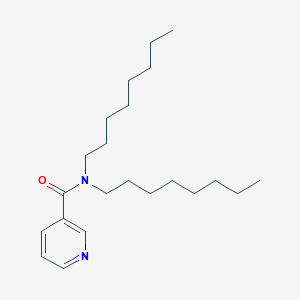
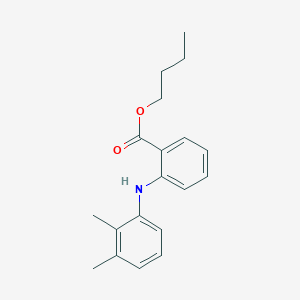


![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
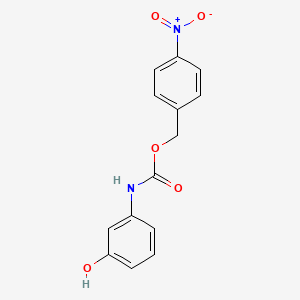
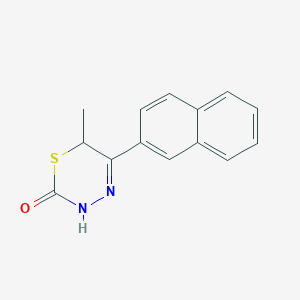
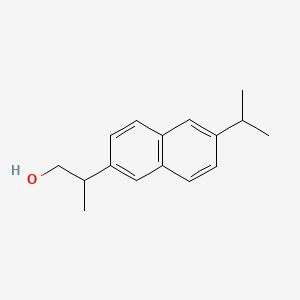
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
